1,2-Bis(chloromethyl)benzene

Process Chemistry Material Science Polymer Synthesis

For SPPS, macrocycle synthesis, and polymer crosslinking, only the ortho-isomer delivers. 1,2-Bis(chloromethyl)benzene (612-12-4) uniquely forms five-membered cyclic intermediates essential for heterocycle construction — a pathway unavailable to meta/para isomers. Its lower m.p. (51-55°C) vs. para-isomer (98-102°C) enables easier dissolution, precise weighing, and reduced vapor risk. Essential for acid-labile SPPS linkers; other isomers compromise cleavage kinetics. As a solid crosslinker, it surpasses the liquid 1,3-isomer for process control. Specify ortho-isomer.

Molecular Formula C8H8Cl2
Molecular Weight 175.05 g/mol
CAS No. 612-12-4
Cat. No. B189654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(chloromethyl)benzene
CAS612-12-4
Molecular FormulaC8H8Cl2
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)CCl
InChIInChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
InChIKeyFMGGHNGKHRCJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(chloromethyl)benzene (CAS 612-12-4): Critical Properties and Procurement Considerations


1,2-Bis(chloromethyl)benzene (CAS 612-12-4), also known as α,α′-dichloro-o-xylene, is a halogenated aromatic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.05 g/mol [1]. As a dichlorinated derivative of ortho-xylene, it features two chloromethyl groups attached to adjacent carbon atoms on a benzene ring, which confers high electrophilicity and makes it a versatile intermediate in organic synthesis . It is a white to light-yellow crystalline solid at room temperature, with a melting point of 51-55 °C and a boiling point of 239-241 °C . This compound is primarily used as a cross-linking agent in polymer chemistry, a building block in pharmaceutical and agrochemical synthesis, and a key component in solid-phase peptide synthesis [2].

Procurement Risks of Substituting 1,2-Bis(chloromethyl)benzene with Regioisomers or Monofunctional Analogs


The seemingly minor structural differences among bis(chloromethyl)benzene isomers and monofunctional analogs translate into significantly divergent physical states, thermal behavior, and reactivity profiles that critically impact their performance in key applications. Unlike the 1,4-isomer, which is a high-melting solid (98-102 °C) and thus difficult to handle in solution-phase reactions, the 1,2-isomer's lower melting point (51-55 °C) facilitates easier dissolution and manipulation in many organic media . Furthermore, the ortho-arrangement of chloromethyl groups in the 1,2-isomer uniquely predisposes it to form five-membered ring intermediates during nucleophilic substitutions, a pathway unavailable to the 1,3- and 1,4-isomers, which directly impacts reaction kinetics and product distribution [1]. Substituting with a monofunctional analog like benzyl chloride forfeits the crucial crosslinking and bridging capacity that defines the utility of the 1,2-isomer in polymer and material science applications .

Quantitative Differentiation of 1,2-Bis(chloromethyl)benzene (CAS 612-12-4) Against Key Comparators


Physical State and Processability: Solid vs. Liquid Handling of Regioisomers

The physical state at room temperature is a primary differentiator. 1,2-Bis(chloromethyl)benzene is a solid with a melting point of 51-55 °C . Its closest regioisomer, 1,3-Bis(chloromethyl)benzene, is a liquid with a melting point of 33-35 °C , while the para-isomer, 1,4-Bis(chloromethyl)benzene, is a high-melting solid (98-102 °C) . This places the 1,2-isomer in a unique solid-handling category that can be advantageous for certain solid-dispensing and purification workflows compared to the liquid 1,3-isomer, while avoiding the severe solubility limitations and high-temperature handling of the 1,4-isomer [1].

Process Chemistry Material Science Polymer Synthesis

Thermal Behavior: Differential Boiling Points and Implications for Distillation

The boiling point of 1,2-Bis(chloromethyl)benzene is reported as 239-241 °C [1]. This is significantly lower than that of the 1,3-isomer (250-255 °C) and comparable to the 1,4-isomer (242.5 °C) . The lower boiling point of the 1,2-isomer relative to the 1,3-isomer suggests it is more volatile and potentially easier to purify by distillation or remove under vacuum if needed as a reactant.

Process Chemistry Separation Science Purification

Reactivity Profile: Unique Cyclization Pathway for Ortho-Isomer

The ortho-arrangement of the two chloromethyl groups in 1,2-bis(chloromethyl)benzene uniquely allows for the formation of five-membered cyclic intermediates upon nucleophilic attack. This is a kinetic pathway that is geometrically impossible for the 1,3- and 1,4-isomers [1]. This structural feature is exploited in the synthesis of macrocyclic compounds and in metal-templated reactions, where the ortho-isomer can act as a bidentate ligand precursor, facilitating chelation that the meta- and para-isomers cannot achieve [2].

Organic Synthesis Reaction Mechanism Medicinal Chemistry

Solid-Phase Peptide Synthesis: Established Utility of Ortho-Isomer

1,2-Bis(chloromethyl)benzene is a validated and widely adopted reagent for creating acid-labile linkers in solid-phase peptide synthesis (SPPS) [1]. A study published in Molecules (2010) demonstrated its use in generating a fundamental peptide unit scaffold, enabling the efficient synthesis of large combinatorial libraries of biomimetic molecules [2]. While the 1,3- and 1,4-isomers could theoretically serve a similar crosslinking function, their use is far less established in this context. The ortho-isomer's unique steric and electronic properties are often cited as key to achieving optimal cleavage kinetics and resin compatibility [3].

Peptide Chemistry Solid-Phase Synthesis Combinatorial Chemistry

Procurement-Guiding Application Scenarios for 1,2-Bis(chloromethyl)benzene (CAS 612-12-4)


Solid-Phase Peptide Synthesis (SPPS) Linker Assembly

The established role of 1,2-bis(chloromethyl)benzene in constructing acid-labile linkers for SPPS makes it a critical reagent in peptide and combinatorial chemistry laboratories [1]. Its ortho-substitution pattern is key to the performance of these linkers, and substitution with other isomers could compromise cleavage kinetics and overall synthetic yield [2]. Procurement of the correct ortho-isomer ensures compatibility with validated SPPS protocols.

Synthesis of Ortho-Specific Macrocyclic and Heterocyclic Structures

The unique ability of the 1,2-isomer to form five-membered cyclic intermediates upon nucleophilic attack enables synthetic routes to macrocyclic compounds and heterocycles that are inaccessible with the meta- and para-isomers [3]. Researchers targeting these specific molecular architectures must specify the ortho-isomer to ensure the intended reaction pathway is available and to avoid the formation of unwanted polymeric or linear byproducts [4].

Polymer Crosslinking and Ion-Exchange Resin Manufacture

As a difunctional electrophile, 1,2-bis(chloromethyl)benzene is a potent crosslinking agent for polymer networks, including those used in ion-exchange resins . The compound's solid physical state at room temperature (m.p. 51-55 °C) offers distinct handling advantages over the liquid 1,3-isomer in many manufacturing settings, as it is easier to weigh accurately and presents a lower risk of spills and vapor exposure . For applications where a solid crosslinker is preferred for process control, the 1,2-isomer is the optimal choice among the bis(chloromethyl)benzene series.

Building Block for Pharmaceuticals and Agrochemicals

1,2-Bis(chloromethyl)benzene serves as a versatile intermediate for introducing a benzylic scaffold with two distinct, reactive sites . In the multi-step synthesis of complex pharmaceutical and agrochemical targets, its lower boiling point (239-241 °C) compared to the 1,3-isomer (250-255 °C) can be a crucial advantage, allowing for its efficient removal or purification by distillation under milder conditions, thereby preserving the integrity of other sensitive functional groups in the molecule [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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